2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene

Description

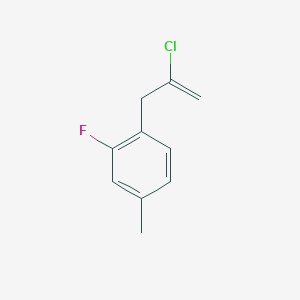

Chemical Structure and Properties 2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene (C$9$H$8$ClF) is an organohalogen compound featuring a propenyl chain substituted with chlorine at the 2-position and a 2-fluoro-4-methylphenyl group at the 3-position. The molecule exhibits a planar geometry around the double bond (E-configuration), as inferred from analogous structures . The fluorine atom at the 2-position on the phenyl ring exerts an electron-withdrawing effect, while the methyl group at the 4-position provides steric bulk and weak electron donation via hyperconjugation. These substituents collectively influence the compound’s reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-2-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-7-3-4-9(6-8(2)11)10(12)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUZGEIPIOXJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=C)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with a suitable base to form the corresponding propene derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substitutions

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene (C$9$H$7$Cl$_2$F)

- Key Differences : Replaces the methyl group in the target compound with a second chlorine atom at the 4-position.

- Impact : The dichloro substitution increases molecular weight (205.05 g/mol vs. ~170.6 g/mol for the target) and enhances dipole-dipole interactions, likely raising boiling points. The electron-withdrawing effect of two chlorines further deactivates the phenyl ring, reducing reactivity in electrophilic substitutions compared to the target compound’s mixed halogen-alkyl substitution .

- 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene (Positional Isomer) Key Differences: Fluorine is at the 3-position instead of 2. This positional change may affect regioselectivity in reactions like Friedel-Crafts alkylation, favoring different attack sites .

Analogues with Heteroatom Substitutions

2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene (C${11}$H${13}$ClO)

- Key Differences : Methoxy group replaces fluorine at the 2-position.

- Impact : The methoxy group’s electron-donating nature (via resonance) activates the phenyl ring toward electrophilic substitution, contrasting with fluorine’s deactivating effect. This increases solubility in polar solvents due to enhanced hydrogen-bonding capability .

2-Chloro-3-(2,4-dichlorophenyl)-1-propene (C$9$H$7$Cl$_3$)

- Key Differences : Dichloro substitution at 2- and 4-positions.

- Impact : Higher halogen content increases molecular weight (221.5 g/mol) and lipophilicity, making the compound less volatile. The strong electron-withdrawing effect of two chlorines significantly reduces aromatic reactivity compared to the target’s mixed substitution .

Physicochemical and Reactivity Comparisons

| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling Point (Predicted) | Reactivity in Electrophilic Substitution |

|---|---|---|---|---|

| Target Compound | ~170.6 | 2-F, 4-CH$_3$ | Moderate | Moderate (mixed EWG/EDG effects) |

| 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | 205.05 | 2-Cl, 4-F | High | Low (strong EWG dominance) |

| 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene | 196.68 | 4-OCH$3$, 2-CH$3$ | Moderate-High | High (EDG activation) |

| 2-Chloro-3-(2,4-dichlorophenyl)-1-propene | 221.5 | 2-Cl, 4-Cl | High | Very Low (strong deactivation) |

Notes:

- EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Biological Activity

2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene is , with a molecular weight of 184.64 g/mol. The compound features a chloro group , a fluoro group , and a methyl-substituted phenyl group attached to a propene backbone. These functional groups contribute to its unique chemical properties and biological interactions.

The biological activity of 2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The presence of the fluorine atom enhances the compound's binding affinity, potentially leading to significant biological effects through modulation of enzyme activity and receptor binding.

Anti-Inflammatory Activity

Preliminary studies have indicated that compounds similar to 2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene exhibit anti-inflammatory properties. For instance, research has shown that structurally related compounds can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also possess similar effects .

Anticancer Properties

The anticancer potential of 2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene has been investigated in various studies. It has been suggested that the compound may be effective against several types of cancer, including leukemia and solid tumors. The mechanisms proposed include the inhibition of cancer cell proliferation and induction of apoptosis .

Case Studies

- Leukemia Treatment : A study focusing on the efficacy of similar compounds in treating acute myelogenous leukemia (AML) demonstrated promising results, indicating that these compounds could inhibit tumor growth through specific pathways .

- Inflammation Models : In vitro models assessing the anti-inflammatory activity showed that the compound could reduce inflammation markers significantly, aligning with findings from related studies on similar structures .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Chloro-3-(2-fluoro-4-methylphenyl)-1-propene | Anti-inflammatory, Anticancer | Enzyme inhibition, Receptor modulation |

| 3-(2-Fluoro-4-methylphenyl)-1-propene | Anticancer | Apoptosis induction |

| 5-Fluoro-2-methoxyphenylboronic acid | Antiviral, Anticancer | Protease inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.